(E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This particular compound features a conjugated system with a double bond in the E-configuration, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-isopropylaniline.
Formation of the Acrylamide: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the amine group of 2-isopropylaniline in the presence of a base to form the corresponding imine.
Reduction and Isomerization: The imine is then reduced to form the amine, which undergoes isomerization to yield the (E)-acrylamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the acrylamide to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced acrylamides.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Could be used in the production of polymers or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing cellular pathways. The conjugated system and functional groups play a crucial role in its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-dimethoxyphenyl)-N-phenylacrylamide: Lacks the isopropyl group, which may affect its reactivity and applications.
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in (E)-3-(3,4-dimethoxyphenyl)-N-(2-isopropylphenyl)acrylamide can influence its steric and electronic properties, potentially enhancing its reactivity and specificity in certain applications compared to its analogs.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)16-7-5-6-8-17(16)21-20(22)12-10-15-9-11-18(23-3)19(13-15)24-4/h5-14H,1-4H3,(H,21,22)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXBLEHVUZFEDM-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.